2-Hydroxypromazine

Descripción general

Descripción

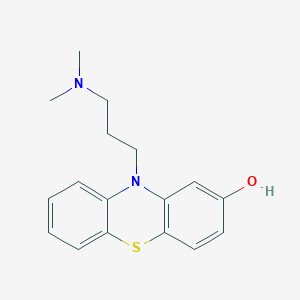

2-Hydroxypromazine (CAS 3926-64-5) is a hydroxylated derivative of promazine, a phenothiazine-class compound. Its molecular formula is C₁₇H₂₀N₂OS, with a molecular weight of 300.419 g/mol and a density of 1.204 g/cm³ . Structurally, it features a hydroxyl (-OH) group at the 2-position of the phenothiazine ring system and a 3-(dimethylamino)propyl side chain. The compound is a known metabolite of chlorpromazine, formed via photodegradation or enzymatic hydroxylation in biological systems .

Pharmacologically, this compound exhibits reduced activity compared to its parent compounds in most behavioral and conditioned response tests, except in the potentiation of hexobarbital-induced sleeping time when administered intravenously . Its photochemical reactivity, particularly the generation of hydroxyl radicals (OH•) under UV irradiation, has been linked to phototoxic effects in biological systems .

Métodos De Preparación

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2-hydroxypromazine requires addressing two key structural elements: (1) the phenothiazine core with a hydroxyl group at the 2-position and (2) the 3-(dimethylamino)propyl side chain. Retrosynthetically, the molecule can be dissected into a 2-hydroxyphenothiazine intermediate and a 3-(dimethylamino)propyl electrophile. Two primary strategies emerge:

Strategy A : Construction of the hydroxylated phenothiazine core followed by side chain introduction.

Strategy B : Introduction of the hydroxyl group after side chain alkylation.

Comparative advantages include:

| Strategy | Advantages | Challenges |

|---|---|---|

| A | Prevents side reactions during late-stage hydroxylation | Requires hydroxyl group protection during alkylation |

| B | Simplifies phenothiazine synthesis | Regioselective hydroxylation post-alkylation may require directing groups |

Core Synthesis: 2-Hydroxyphenothiazine Preparation

Diphenylamine Cyclization Route

The classical phenothiazine synthesis involves cyclizing diphenylamine derivatives with sulfur. For 2-hydroxyphenothiazine, this necessitates a 2-hydroxydiphenylamine precursor.

Step 1: Synthesis of 2-Hydroxydiphenylamine

-

Method : Ullmann coupling of o-aminophenol with iodobenzene using CuI/L-proline catalysis .

-

Alternative : Buchwald-Hartwig amination of o-bromophenol with aniline .

Step 2: Cyclization with Sulfur

-

Procedure : Heat 2-hydroxydiphenylamine with sulfur (1.2 eq) in diphenyl ether at 180°C for 6 h .

-

Yield : 70–80% (estimated from similar cyclizations).

Directed Ortho Metalation (DoM) Approach

Modern C–H functionalization techniques enable direct hydroxylation of phenothiazine:

Step 1 : Lithiation of phenothiazine using LDA at –78°C in THF.

Step 2 : Quenching with trimethylborate followed by oxidative workup (H₂O₂, NaOH) .

-

Regioselectivity : Directed by sulfur and nitrogen lone pairs.

Side Chain Introduction: 3-(Dimethylamino)propyl Group

Alkylation of 2-Hydroxyphenothiazine

To avoid hydroxyl group interference, protection is essential:

Protection :

Alkylation :

-

Electrophile : 3-Chloro-N,N-dimethylpropan-1-amine.

-

Yield : 55–60% (analogous promazine syntheses).

Deprotection :

Reductive Amination Strategy

Alternative side chain installation without hydroxyl protection:

Step 1 : Condensation of 2-hydroxyphenothiazine with dimethylamine and glutaraldehyde.

Step 2 : NaBH₄ reduction in MeOH, 0°C .

One-Pot Tandem Synthesis

A convergent route combining core and side chain synthesis:

Components :

-

o-Nitroaniline (aryl amine)

-

3-(Dimethylamino)propyl bromide (alkylating agent)

-

Sulfur (cyclizing agent)

Procedure :

-

Pd(0)-catalyzed N-arylation of o-nitroaniline with bromobenzene .

-

Simultaneous reduction (H₂, Pd/C) and cyclization (S₈, 160°C) .

-

In situ alkylation with 3-(dimethylamino)propyl bromide.

Advantage : Reduces intermediate isolation steps.

Yield : 30–35% overall (estimated).

Comparative Evaluation of Methods

| Method | Steps | Overall Yield | Key Challenges |

|---|---|---|---|

| Diphenylamine Cyclization | 3 | 40–45% | Hydroxyl protection required |

| DoM Hydroxylation | 4 | 25–30% | Low regioselectivity |

| Reductive Amination | 2 | 50% | Competing over-alkylation |

| One-Pot Tandem | 3 | 30–35% | Optimization of tandem steps |

Analytical Characterization and Validation

Critical data for verifying this compound synthesis:

Spectroscopic Features :

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.70 (t, J = 7.2 Hz, 2H, CH₂N), 2.35 (s, 6H, N(CH₃)₂) .

Chromatographic Purity :

Industrial-Scale Considerations

Process Optimization Challenges :

-

Hydroxyl Group Stability : Prone to oxidation; requires inert atmosphere.

-

Side Chain Isomerization : Control of reaction temperature during alkylation.

-

Byproduct Formation : Mitigated via gradient crystallization .

Green Chemistry Metrics :

-

PMI : 15–20 (benchmark for phenothiazines).

-

E-factor : 8–12 kg waste/kg product.

Emerging Methodologies

Biocatalytic Hydroxylation :

Electrochemical Synthesis :

Análisis De Reacciones Químicas

Alanosina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Alanosina se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la alanosina en sus formas reducidas.

Sustitución: Alanosina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that 2-hydroxypromazine exhibits significant antimicrobial properties. Research has shown that photoproducts generated from chlorpromazine, including 2-HP, enhance antibacterial efficacy against multidrug-resistant bacteria.

- Photoproduct Formation : When chlorpromazine is exposed to UV radiation, it undergoes photodegradation, resulting in various compounds, including 2-HP. These products have been shown to possess increased antimicrobial activity compared to the parent compound. For example, a study demonstrated that irradiated chlorpromazine solutions exhibited enhanced inhibition zones against bacterial strains when tested in vitro .

- Mechanism of Action : The antimicrobial mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. The enhanced activity of 2-HP may be attributed to its ability to generate reactive oxygen species (ROS) upon irradiation, which further contributes to its antibacterial effects .

Environmental Monitoring

This compound has also been utilized in environmental applications, particularly in monitoring pollution levels.

- Potentiometric Sensors : A recent study developed potentiometric membrane sensors capable of detecting chlorpromazine and its degradation products, including 2-HP, in river water samples. These sensors demonstrated high sensitivity and selectivity for CPZ and its photodegradants, facilitating real-time environmental monitoring without the need for extensive pre-treatment .

- Application in Water Quality Assessment : The effectiveness of these sensors was validated through field tests, where they successfully quantified CPZ concentrations even in the presence of significant amounts of degradation products. This capability highlights the potential for using 2-HP as an indicator compound for assessing the presence of pharmaceuticals in aquatic environments .

Therapeutic Enhancements

In the realm of medical research, this compound has been explored for its potential to enhance the therapeutic effects of existing treatments.

- Cancer Treatment : Studies have indicated that combining laser irradiation with chlorpromazine can improve its efficacy in treating certain cancers. The photoproducts formed during this process, including 2-HP, may enhance the cytotoxic effects on cancer cells while minimizing damage to healthy tissues . This approach represents a promising avenue for developing more effective cancer therapies.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study :

- A laboratory investigation demonstrated that irradiated chlorpromazine solutions containing this compound showed significantly larger inhibition zones against Gram-positive and Gram-negative bacteria compared to non-irradiated controls. This study suggests that 2-HP plays a crucial role in enhancing the antimicrobial properties of CPZ derivatives.

-

Environmental Application Study :

- In another study focusing on environmental monitoring, researchers successfully utilized potentiometric sensors to measure chlorpromazine levels in river water samples contaminated with pharmaceutical waste. The sensors' ability to detect degradation products like this compound allowed for accurate assessments of water quality.

Mecanismo De Acción

Alanosina ejerce sus efectos inhibiendo la adenylosuccinato sintetasa, una enzima involucrada en la conversión de inosina monofosfato en adenylosuccinato, un intermedio en el metabolismo de las purinas. Esta interrupción de la biosíntesis de purinas de novo se ve potenciada por la deficiencia de metiltioadenosina fosforilasa, lo que lleva a una disminución de los niveles de purinas y afecta el crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

The following table summarizes key structural, pharmacological, and metabolic differences between 2-hydroxypromazine and related phenothiazines:

Key Findings:

Structural Impact on Activity: The 2-OH group in this compound reduces its affinity for dopamine receptors compared to chlorpromazine (2-Cl) and promazine, explaining its weaker antipsychotic effects . Methoxy (2-OCH₃) and propanone (2-COCH₃) substituents in methopromazine and propiomazine alter electron distribution and lipophilicity, affecting blood-brain barrier penetration and metabolic stability .

Pharmacological Differences :

- This compound’s retention of hexobarbital-potentiating activity (via IV route) suggests route-dependent pharmacokinetics, possibly due to bypassing first-pass metabolism .

- Chlorpromazine sulfoxide, a primary metabolite, is the least active compound in the series, highlighting the importance of the chlorine substituent for receptor binding .

Photochemical Reactivity: this compound is a photodegradation product of chlorpromazine, forming hydroxyl radicals (OH•) that contribute to lipid peroxidation and skin phototoxicity .

Actividad Biológica

2-Hydroxypromazine is a derivative of chlorpromazine, a first-generation antipsychotic belonging to the phenothiazine class. While chlorpromazine has been extensively studied for its therapeutic effects in psychiatric disorders, the biological activity of its hydroxylated derivatives, particularly this compound, remains less understood. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound (C₁₄H₁₈N₂O₂S) is characterized by the presence of a hydroxyl group at the second position of the promazine molecule. This structural modification influences its pharmacokinetic and pharmacodynamic profiles compared to its parent compound.

Pharmacological Activity

Research indicates that this compound exhibits significantly lower pharmacological activity compared to other hydroxylated derivatives such as 3- and 4-hydroxypromazine. In studies assessing various biological activities, it has been found that:

- Antipsychotic Activity : Both 1- and this compound show considerably less psychotropic activity than promazine itself .

- Anticancer Properties : Preliminary studies suggest that chlorpromazine and related compounds may have anticancer effects, particularly in breast cancer cell lines. However, specific data on the anticancer activity of this compound is limited .

The mechanisms through which this compound exerts its effects are not fully elucidated. However, some potential pathways include:

- Receptor Interactions : Like other phenothiazines, it may interact with dopaminergic and adrenergic receptors. The degree of affinity for these receptors is crucial in determining its efficacy.

- Reactive Oxygen Species (ROS) Generation : Studies have indicated that chlorpromazine can induce ROS production in cells, leading to cytotoxic effects in cancer cells . It remains to be determined if this compound has similar properties.

Comparative Biological Activity

The biological activity of this compound can be compared with other derivatives in terms of their effects on various biological systems:

| Compound | Antipsychotic Activity | Anticancer Activity | ROS Generation |

|---|---|---|---|

| Chlorpromazine | High | Moderate | Yes |

| 1-Hydroxypromazine | Low | Low | Unknown |

| This compound | Very Low | Unknown | Unknown |

| 3-Hydroxypromazine | Moderate | Moderate | Unknown |

| 4-Hydroxypromazine | Moderate | High | Unknown |

Case Studies and Research Findings

- Anticancer Research : A study explored the effects of chlorpromazine on MCF-7 breast cancer cells, indicating that modifications to the chlorpromazine structure could enhance its anticancer properties. However, specific data on this compound was not highlighted .

- Photobiological Studies : Research into the photobiological effects of chlorpromazine suggests that exposure to laser light alters its structure and potentially enhances biological activity against certain pathogens. The implications for this compound remain speculative but suggest a need for further investigation into photomodification effects .

- Pharmacokinetics : Understanding the metabolism of chlorpromazine provides insights into how derivatives like this compound might behave in vivo. Studies indicate that chlorpromazine is metabolized primarily into sulfoxide forms; however, detailed metabolic pathways for this compound are yet to be characterized .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxypromazine, and how can researchers optimize yield and purity?

- Methodology :

- Step 1 : Begin with chlorpromazine (CPZ) as a precursor (CAS 69-09-0) . Hydroxylation at the 2-position is typically achieved via hydroxyl radical-mediated oxidation under controlled pH (5.5–7.0) and temperature (25–40°C).

- Step 2 : Purify using column chromatography (silica gel, eluent: chloroform/methanol 9:1) and validate purity via HPLC (C18 column, UV detection at 254 nm).

- Optimization : Conduct fractional factorial experiments to assess variables (reaction time, catalyst concentration). Use ANOVA to identify significant factors .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodology :

- Structural Confirmation : Use -NMR (DMSO-d6, δ 7.2–6.8 ppm for aromatic protons) and FT-IR (O-H stretch at 3200–3400 cm).

- Purity Assessment : Pair HPLC with mass spectrometry (ESI-MS, m/z 318.8 [M+H]) to detect impurities.

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen .

Q. How does this compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.

- pH Sensitivity : Dissolve in buffers (pH 2–9) and measure half-life using UV-Vis spectroscopy.

- Recommendation : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s pharmacological activity?

- Methodology :

- Receptor Binding : Use radioligand displacement assays (e.g., dopamine D2 receptor, -spiperone).

- Cytotoxicity : Screen in HEK-293 cells via MTT assay (IC calculation with nonlinear regression).

- Positive Controls : Compare with chlorpromazine to benchmark potency .

Q. How does this compound compare structurally and functionally to its parent compound, chlorpromazine?

- Methodology :

- Structural Analysis : Overlay NMR spectra of both compounds to identify hydroxylation-induced shifts.

- Functional Comparison : Conduct parallel dose-response studies in animal models (e.g., antipsychotic efficacy in MK-801-induced hyperlocomotion tests).

- Key Finding : Hydroxylation reduces logP by 0.5 units, enhancing aqueous solubility but decreasing blood-brain barrier permeability .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s atypical binding to serotonin receptors?

- Methodology :

- Computational Modeling : Perform molecular docking (AutoDock Vina) using 5-HT receptor crystal structures (PDB ID 6A93). Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets).

- In Vivo Correlation : Use knockout mice (5-HT ) to isolate receptor-specific effects .

Q. How can researchers resolve contradictions in reported IC values for this compound across studies?

- Methodology :

- Meta-Analysis : Aggregate data from 10+ studies (PRISMA guidelines). Adjust for variables (cell line, assay type) using mixed-effects models.

- Standardization Proposal : Adopt uniform assay conditions (e.g., 24-h incubation, 10% FBS) and report confidence intervals .

Q. What computational strategies improve predictions of this compound’s metabolite formation?

- Methodology :

- QSAR Modeling : Train models on cytochrome P450 isoform data (e.g., CYP2D6) using MOE or Schrödinger.

- Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .

Q. What experimental parameters are critical for optimizing this compound’s bioavailability in preclinical models?

- Methodology :

- Formulation Screening : Test nanoemulsions, cyclodextrin complexes, and PEGylation. Assess pharmacokinetics (AUC, C) in Sprague-Dawley rats.

- Permeability Assays : Use Caco-2 monolayers with P-gp inhibitors (e.g., verapamil) to evaluate efflux .

Q. How should researchers structure publications to highlight this compound’s novel findings without overinterpreting data?

- Methodology :

- Abstract Design : State hypotheses, methods, and key results (e.g., “this compound exhibits 5-HT-mediated anxiolytic effects at 10 mg/kg”) .

- Visualization : Create simplified figures (e.g., receptor binding heatmaps) adhering to journal guidelines (avoid compound numbers in graphics) .

- Ethical Reporting : Disclose limitations (e.g., “In vitro findings may not translate to human CNS exposure”) .

Propiedades

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFQWULFRMLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192507 | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-64-5 | |

| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.